molecular formula C10H9BrO2 B2985354 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde CAS No. 1461705-79-2

6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde

Cat. No.: B2985354
CAS No.: 1461705-79-2
M. Wt: 241.084
InChI Key: DPBZAXYEYVZIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde” is a chemical compound with the CAS Number: 1461705-79-2 . It has a molecular weight of 241.08 . The compound is also known by its IUPAC name, 6-bromochromane-8-carbaldehyde . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9BrO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to "6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde" often explores their synthesis and structural characterization. For example, the study on bromoindoles from the marine sponge Pseudosuberites hyalinus highlights the isolation and structural elucidation of bromoindoles, which share a brominated motif similar to the compound , underscoring the importance of marine sources in discovering structurally unique chemicals for potential applications in medicinal chemistry and materials science (Rasmussen et al., 1993).

Chemical Reactions and Methodologies

In the domain of synthetic organic chemistry, research often focuses on developing novel reactions and methodologies. For instance, the work on Knoevenagel condensation reactions in an ionic liquid discusses a specific condensation reaction of aldehydes, which is relevant to the synthesis strategies that could be applied to "this compound" for the construction of complex organic molecules with high efficiency and selectivity (Hangarge et al., 2002).

Potential Applications in Material Science

The research on photolabile protecting groups for aldehydes and ketones, including compounds like "6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol)," suggests applications in developing light-responsive materials. Such studies indicate the potential of brominated compounds in creating stimuli-responsive systems, which could be leveraged in various fields including drug delivery systems and materials science (Lu et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBZAXYEYVZIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)C=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-79-2
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.